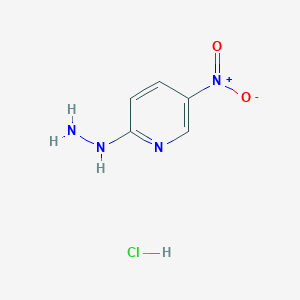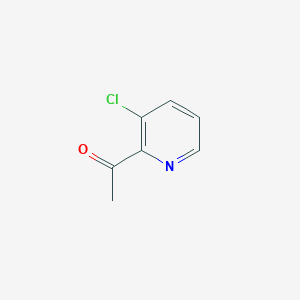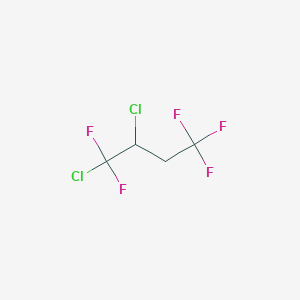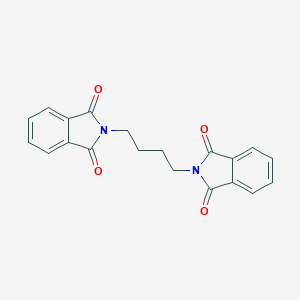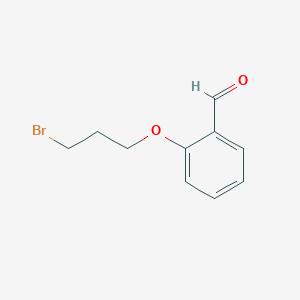![molecular formula C6H6N4 B172512 6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5](/img/structure/B172512.png)
6-methyl-1H-pyrazolo[3,4-d]pyrimidine
概要
説明
6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which is known for its biological importance . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves the formation of pyrazol-3-one substrates . A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines have been synthesized via various chemical reactions. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were synthesized as novel CDK2 targeting compounds .科学的研究の応用
Synthesis and Antimicrobial Activities
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with notable antimicrobial activities. These compounds, including 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, show effectiveness against various pathogens. For instance, specific derivatives demonstrated moderate to strong antimicrobial activity, comparable to reference drugs like tobramycin and fluconazole (Eweas et al., 2011). Another study highlighted the synthesis of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which were effective against several pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).
Intermediate for Pharmacological Derivatives
- This compound derivatives have been synthesized as intermediates for various pharmacologically active substances. For example, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as an intermediate for disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Radiation Stability and Biological Activity
- Derivatives of 6-methyl-1-phenyl-5-substituted-1H-pyrazolo[3,4-d]pyrimidine have been found to exhibit growth inhibitory activity against bacteria and yeast. Importantly, their structures remained unchanged under gamma-irradiation, indicating radiation stability which is significant for biological and medical applications (Ghorab, 2000).
Pyrazole-Based Pyrimidine Scaffolds
- Research has been conducted on synthesizing pyrazole-based pyrimidine scaffolds, including 6-methyl-4-phenyl derivatives. These compounds are considered for further investigation due to their potential biological activities and pharmacological potential (Ajani et al., 2019).
Potential in Anticancer and Anti-inflammatory Therapies
- Novel pyrazolo[3,4-d]pyrimidines, including 6-aryl derivatives, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in inhibiting tumor cell growth and may be effective in cancer treatment (Rahmouni et al., 2016). Another study synthesized novel pyrazolo[3,4-d]pyrimidines for potential anti-inflammatory use, with certain derivatives showing significant anti-inflammatory activity in models (Kota et al., 2011).
作用機序
Target of Action
The primary target of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from G1 to S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the CDK2/cyclin A2 pathway . This pathway is crucial for cell cycle progression, and its disruption leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It also leads to apoptosis induction within HCT cells .
特性
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOUWJGODANHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288740 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276056-73-5 | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

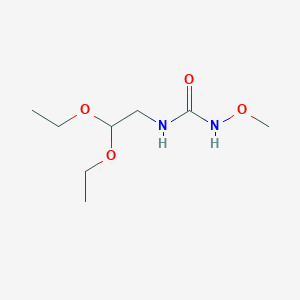
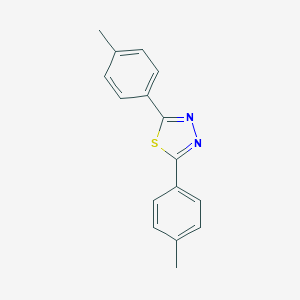
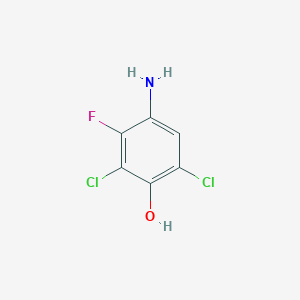

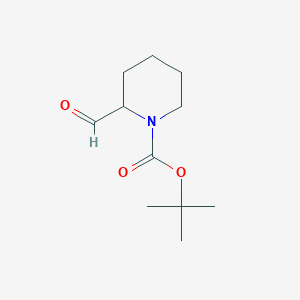
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
